Tirofiban hydrochloride

Beschreibung

Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.

TIROFIBAN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1998 and is indicated for myocardial infarction.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

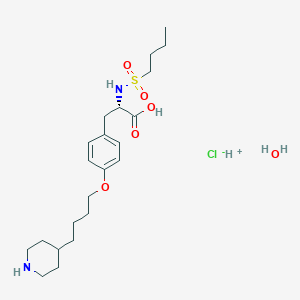

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAAPJPFZPHHBC-FGJQBABTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048635 |

Source

|

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150915-40-5 |

Source

|

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROFIBAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirofiban Hydrochloride: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of tirofiban (B1683177) hydrochloride, a potent antiplatelet agent. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for clear comparison, and key processes are visualized through detailed diagrams.

Core Mechanism: Reversible Antagonism of the GPIIb/IIIa Receptor

Tirofiban hydrochloride is a non-peptide, reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the most abundant integrin on the platelet surface.[1] The GPIIb/IIIa receptor plays a pivotal role in the final common pathway of platelet aggregation.[2]

Under physiological conditions, platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen triggers a conformational change in the GPIIb/IIIa receptor, enabling it to bind its primary ligands: fibrinogen and von Willebrand factor (vWF). Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet aggregate, a critical step in thrombus formation.

Tirofiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor.[3] This blockade of the final step in platelet aggregation effectively prevents the formation of a thrombus. The reversible nature of tirofiban's binding allows for a relatively rapid restoration of platelet function upon cessation of the infusion, with platelet aggregation returning to near baseline within 4 to 8 hours.[4]

Quantitative Analysis of Tirofiban's Activity

The potency and efficacy of tirofiban have been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data related to its binding affinity, inhibitory concentrations, and effects on platelet aggregation.

Table 1: Binding Affinity and Inhibitory Concentrations of Tirofiban

| Parameter | Value | Description | Source |

| EC50 | ~24 nmol/L | The concentration of tirofiban required to achieve 50% of the maximal binding to the platelet GPIIb/IIIa receptor. | [5][6] |

| IC50 (Platelet Aggregation) | ~37 nmol/L | The concentration of tirofiban required to inhibit ADP-induced platelet aggregation by 50%. | [5][6] |

| IC50 (Platelet Adhesion to Fibrin) | ~580 nmol/L | The concentration of tirofiban required to inhibit platelet adhesion to clotted fibrin (B1330869) by 50%. | [5][6] |

Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Tirofiban

| Tirofiban Concentration | Agonist | Percent Inhibition of Platelet Aggregation | Source |

| 12.5 ng/mL | ADP | Significant decrease | [7] |

| 25 ng/mL | Collagen | Significant inhibition | [7] |

| 50 ng/mL | ADP | Total inhibition | [7] |

| 100 ng/mL | Collagen | Complete inhibition | [7] |

Signaling Pathways and Molecular Interactions

The interaction of tirofiban with the GPIIb/IIIa receptor prevents the downstream signaling events that lead to platelet aggregation and thrombus consolidation. The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of tirofiban.

Experimental Protocols for Characterizing Tirofiban's Activity

The antiplatelet effects of tirofiban are primarily assessed using in vitro and ex vivo methods that measure platelet aggregation and receptor binding. Below are detailed methodologies for key experiments.

Platelet Aggregometry (Light Transmission Aggregometry - LTA)

This is the gold standard method for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Incubation: PRP is incubated with varying concentrations of tirofiban or a vehicle control for a specified period (e.g., 5 minutes at 37°C).

-

Aggregation Measurement: A platelet agonist, such as ADP (e.g., 20 µM), is added to the PRP in an aggregometer cuvette with a stir bar.

-

Data Acquisition: The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The maximum percentage of aggregation is calculated relative to the PPP reference.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy and Platelet Activation

Flow cytometry allows for the analysis of individual platelets and can be used to determine the binding of tirofiban to the GPIIb/IIIa receptor and to assess platelet activation status by measuring the expression of activation markers like P-selectin.

Methodology:

-

Blood Collection and Preparation: Whole blood is collected and can be used directly or after preparation of PRP.

-

Incubation: The blood or PRP is incubated with tirofiban at various concentrations.

-

Staining: The samples are then incubated with fluorescently labeled antibodies.

-

To measure receptor occupancy, a fluorescently labeled antibody that recognizes an epitope on the GPIIb/IIIa receptor that is blocked by tirofiban can be used.

-

To assess platelet activation, antibodies against activation markers such as P-selectin (CD62P) are used. A fluorescently labeled fibrinogen can also be used to directly measure the inhibition of its binding.

-

-

Fixation: Platelets are fixed with a reagent like paraformaldehyde to stop the reaction.

-

Data Acquisition: The samples are analyzed on a flow cytometer. The fluorescence intensity of individual platelets is measured.

-

Data Analysis: The data is analyzed to determine the percentage of platelets positive for a particular marker or the mean fluorescence intensity, which is proportional to the number of binding sites.

Conclusion

Tirofiban hydrochloride is a highly effective and specific inhibitor of platelet aggregation. Its mechanism of action, centered on the reversible antagonism of the GPIIb/IIIa receptor, is well-characterized and supported by extensive quantitative data. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent and its role in the management of acute coronary syndromes. The ability to precisely quantify its effects on platelet function through techniques like light transmission aggregometry and flow cytometry is crucial for both preclinical research and clinical monitoring.

References

- 1. tandfonline.com [tandfonline.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. drugs.com [drugs.com]

- 4. Tirofiban. A review of its use in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 7. Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Tirofiban (B1683177) Hydrochloride

Tirofiban hydrochloride, marketed under trade names such as Aggrastat®, is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. It serves as a critical antiplatelet agent in the management of acute coronary syndromes (ACS). This technical guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and key experimental data.

Discovery and Development

The development of tirofiban is a prime example of rational drug design, originating from the study of snake venom. Researchers at Merck identified that a molecule in the venom of the saw-scaled viper (Echis carinatus) could potently inhibit platelet aggregation.[1] This led to the investigation of the key structural motif responsible for this activity, the arginine-glycine-aspartic acid (RGD) sequence, which is crucial for the binding of fibrinogen to the GP IIb/IIIa receptor.

The Merck chemistry team, including George Hartman, Melissa Egbertson, and Wasyl Halczenko, designed and synthesized tirofiban as a small-molecule mimetic of this RGD sequence.[1] By computing the distance between the charged arginine and aspartic acid sites in fibrinogen, they were able to guide the screening process and develop a non-peptide antagonist.[1] This approach led to a compound with high affinity and specificity for the GP IIb/IIIa receptor, ultimately resulting in the development of tirofiban.[1] It was first approved for medical use in the United States in 1998.[2]

Mechanism of Action

Tirofiban exerts its antiplatelet effect by acting as a reversible and selective antagonist of the GP IIb/IIIa receptor, which is the major platelet surface receptor involved in aggregation.[3][4][5]

Under normal physiological conditions, platelet activation by agonists like ADP or collagen leads to a conformational change in the GP IIb/IIIa receptor.[3] This exposes its binding site for fibrinogen and von Willebrand factor (vWF), which then act as bridges between adjacent platelets, leading to the formation of a platelet thrombus.[3]

Tirofiban competitively inhibits the binding of fibrinogen and vWF to the GP IIb/IIIa receptor.[3] By blocking this final common pathway of platelet aggregation, tirofiban effectively prevents thrombus formation.[3][4] The action of tirofiban is reversible, with platelet function returning to near baseline within 4 to 8 hours after discontinuation of the infusion.[4][5]

Synthesis of Tirofiban Hydrochloride

The synthesis of tirofiban hydrochloride typically starts from L-tyrosine. Several synthetic routes have been reported, with a common strategy involving the functionalization of the amino and phenolic hydroxyl groups of the tyrosine backbone, followed by the formation of the hydrochloride salt.

A representative synthetic pathway involves the following key steps:

-

Protection and Sulfonylation: L-tyrosine is first protected, for instance, by silylation with trimethylsilyl (B98337) chloride.[6][7] The amino group is then sulfonylated using n-butylsulfonyl chloride to form the sulfonamide.[7][8] Subsequent deprotection yields N-(butylsulfonyl)-L-tyrosine.[6][7]

-

Alkylation: The phenolic hydroxyl group of the N-sulfonylated tyrosine derivative is then alkylated. This is commonly achieved by condensation with a suitable haloalkyl- or tosylalkyl-pyridine derivative, such as 4-(4-chlorobutyl)pyridine (B1588572) hydrochloride or 4-(pyridin-4-yl)butyl-4-methylbenzenesulfonate.[6][7][9]

-

Reduction: The pyridine (B92270) ring of the resulting intermediate is catalytically hydrogenated to the corresponding piperidine (B6355638) ring, typically using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[2][6][7][10]

-

Salt Formation: Finally, the tirofiban free base is converted to the more stable and soluble hydrochloride salt. This is often accomplished by treating a solution of tirofiban in an organic solvent (like ethyl acetate (B1210297) or ethyl formate) with hydrochloric acid (HCl gas or concentrated HCl).[10] An alternative method involves dissolving tirofiban in an aqueous hydrochloric acid solution and inducing crystallization by cooling.

References

- 1. Tirofiban - Wikipedia [en.wikipedia.org]

- 2. CN101870672B - Preparation method of compound tirofiban hydrochloride - Google Patents [patents.google.com]

- 3. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]

- 4. aggrastathdb.com [aggrastathdb.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Synthesis of Tirofiban Hydrochloride | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]

- 8. Tirofiban hydrochloride, MK-383, L-700462, Aggrastat-药物合成数据库 [drugfuture.com]

- 9. Improved Synthetic Process of Tirofiban Hydrochloride [cjph.com.cn]

- 10. CN104447509A - Tirofiban hydrochloride preparation process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure of Tirofiban Hydrochloride

This guide provides a comprehensive overview of the chemical and structural properties of Tirofiban hydrochloride, a potent antiplatelet agent. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and visualizations to support advanced research and application.

Chemical and Physical Properties

Tirofiban hydrochloride is a non-peptide tyrosine derivative that functions as a reversible antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] Its chemical and physical characteristics are summarized below.

| Property | Value |

| IUPAC Name | (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride[1] |

| Molecular Formula | C₂₂H₃₉ClN₂O₆S (monohydrate)[1][3][4][5] |

| Molecular Weight | 495.07 g/mol (monohydrate)[1][3][5] |

| CAS Number | 150915-40-5 (monohydrate)[1][3][5] |

| Appearance | White to off-white, non-hygroscopic, free-flowing powder[3][4] |

| Melting Point | 135-137 °C[6][7][8]; 223-225 °C[9][10] |

| SMILES String | CCCCS(=O)(=O)N--INVALID-LINK--OCCCCC2CCNCC2)C(=O)O.O.Cl[1][3][5][8][11][12] |

| InChI Key | HWAAPJPFZPHHBC-FGJQBABTSA-N[1][5][12] |

| pKa (Strongest Acidic) | 3.17[2] |

| pKa (Strongest Basic) | 10.21[2] |

| Solubility | - Very slightly soluble in water[4][9]- Soluble in DMSO (>12 mg/mL with warming)[5][6][7][11]- Soluble in Ethanol (~30 mg/mL)[13][14] |

| Protein Binding | Approximately 65% in human plasma[6][10][15] |

| Half-life | Approximately 2 hours[4][15][16] |

Mechanism of Action

Tirofiban hydrochloride functions as a selective and reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[4][16][17] This receptor is a key component in the final common pathway of platelet aggregation.[15][18] Under normal physiological conditions, agonists like thrombin, collagen, or ADP activate platelets, causing a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind to fibrinogen and von Willebrand factor (vWF), which then cross-link adjacent platelets, leading to the formation of a platelet thrombus.[15][18]

Tirofiban mimics the structure of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, allowing it to competitively bind to the GPIIb/IIIa receptor.[17][18] By occupying the receptor, Tirofiban physically obstructs the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.[18][19][20] This action is reversible, and upon cessation of the infusion, platelet function returns to baseline within 4 to 8 hours in most patients.[16]

Structural Representation

The chemical structure of Tirofiban hydrochloride monohydrate is depicted below. It features a sulfonylated L-tyrosine core linked to a piperidinyl-butoxy side chain.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Tirofiban hydrochloride are typically proprietary. However, standard analytical methodologies for a small molecule drug of this nature are outlined below. These protocols serve as a general guide and would require optimization for specific laboratory conditions and instrumentation.

A. General Workflow for Characterization

The characterization of a synthesized batch of Tirofiban hydrochloride would follow a logical progression to confirm its identity, purity, and properties.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

Dissolve a 5-10 mg sample of Tirofiban hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign peaks to the specific protons and carbons in the Tirofiban structure. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.

-

C. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

-

Tandem MS (MS/MS) can be performed to analyze fragmentation patterns for further structural elucidation.

-

D. Infrared (IR) Spectroscopy

-

Objective: To identify the presence of key functional groups.

-

Methodology:

-

Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for liquid analysis.

-

Place the sample in an FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to functional groups in Tirofiban, such as:

-

N-H stretch (sulfonamide, amine)

-

O-H stretch (carboxylic acid)

-

C=O stretch (carboxylic acid)

-

S=O stretch (sulfonamide)

-

C-O stretch (ether)

-

Aromatic C-H and C=C stretches.

-

-

E. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.[5] A stability-indicating HPLC method can also be developed to monitor degradation.[17]

-

Methodology:

-

Column: A reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically used.[17]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to pH 5.5) and an organic solvent (e.g., acetonitrile) is common.[17]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[17]

-

Detection: UV detection at a wavelength where the chromophores of Tirofiban absorb (e.g., 228 nm and 277 nm).[14]

-

Procedure: Prepare a standard solution of known concentration and a solution of the sample. Inject both onto the HPLC system. Purity is determined by comparing the area of the main peak to the total area of all peaks.

-

References

- 1. Tirofiban hydrochloride anhydrous | C22H37ClN2O5S | CID 64781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drugs.com [drugs.com]

- 5. チロフィバン 塩酸塩 一水和物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Tirofiban hydrochloride monohydrate CAS#: 150915-40-5 [m.chemicalbook.com]

- 7. Tirofiban Hydrochloride Monohydrate CAS 150915-40-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Tirofiban hydrochloride monohydrate | 150915-40-5 | FT28292 [biosynth.com]

- 9. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tirofiban | 144494-65-5 [chemicalbook.com]

- 11. apexbt.com [apexbt.com]

- 12. GSRS [precision.fda.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. aggrastathdb.com [aggrastathdb.com]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]

- 19. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]

- 20. derangedphysiology.com [derangedphysiology.com]

Tirofiban hydrochloride as a glycoprotein IIb/IIIa antagonist

An In-depth Technical Guide to Tirofiban Hydrochloride: A Glycoprotein (B1211001) IIb/IIIa Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban hydrochloride, marketed under the brand name Aggrastat®, is a potent, non-peptide, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] The deposition of a platelet-rich thrombus on an atherosclerotic plaque is a critical step in the pathophysiology of acute coronary syndromes (ACS), such as unstable angina and non-ST-elevation myocardial infarction (NSTEMI).[3] Platelet activation and aggregation are central to this process. The GP IIb/IIIa receptor, an integrin complex on the platelet surface, serves as the final common pathway for platelet aggregation.[4][5] By blocking this receptor, Tirofiban effectively prevents platelet cross-linking and thrombus formation, playing a crucial role in the management of ACS.[4][6] This guide provides a comprehensive technical overview of Tirofiban hydrochloride, including its mechanism of action, pharmacological properties, key experimental data, and relevant laboratory protocols.

Chemical and Physical Properties

Tirofiban is a synthetic, non-peptide tyrosine derivative. The hydrochloride salt is supplied as a sterile solution for intravenous administration.

| Property | Value | Reference |

| Chemical Name | N-(butylsulfonyl)-4-[4-(4-piperidyl)butoxy]-L-phenylalanine monohydrochloride monohydrate | [2] |

| Molecular Formula | C₂₂H₃₆N₂O₅S · HCl · H₂O | [2][7] |

| Molecular Weight | 495.07 g/mol | [7][8] |

| CAS Number | 150915-40-5 (for monohydrate hydrochloride) | [8] |

Mechanism of Action

Tirofiban selectively and competitively binds to the platelet GP IIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor (vWF).[2][4] This blockade is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of the infusion.[9]

The GP IIb/IIIa receptor exists in a low-affinity state on resting platelets.[10] Upon platelet activation by agonists like ADP, thrombin, or collagen, an "inside-out" signaling cascade is initiated.[11] This process, involving G-proteins and an increase in intracellular calcium, triggers a conformational change in the GP IIb/IIIa receptor, shifting it to a high-affinity state.[12][13] In this activated state, the receptor can bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[5] Tirofiban mimics the structure of the arginine-glycine-aspartic acid (RGD) sequence found in adhesive proteins like fibrinogen, allowing it to occupy the receptor's binding site and sterically hinder the attachment of these ligands.[4][10]

Signaling Pathway of Platelet Aggregation and Tirofiban Inhibition

The following diagram illustrates the key steps in platelet activation and aggregation, and the point of intervention by Tirofiban.

Pharmacological Data

The pharmacological profile of Tirofiban is characterized by a rapid onset and short duration of action, allowing for precise control of its antiplatelet effect.[2]

Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Administration | Intravenous | [1][6] |

| Half-life (t½) | Approx. 2 hours | [6][9][14] |

| Protein Binding | 65% | [14][15][16] |

| Volume of Distribution (Vd) | 21 - 87 L | [15][17] |

| Metabolism | Minimal/Negligible | [6][14][15] |

| Excretion | ~65% in urine, ~25% in feces (largely unchanged) | [1][6][16] |

| Systemic Clearance | 4.8 - 25.8 L/h | [15][17] |

Pharmacodynamic Properties

Tirofiban's primary pharmacodynamic effect is the dose-dependent inhibition of platelet aggregation.[1]

| Parameter | Value | Reference(s) |

| Onset of Action | >90% platelet aggregation inhibition within 10-30 minutes | [1][9][16] |

| Reversibility | Platelet function returns to near baseline in 4-8 hours post-infusion | [9] |

| IC₅₀ (Platelet Aggregation) | ~37 nmol/L | [18][19] |

| EC₅₀ (GpIIb/IIIa Binding) | ~24 nmol/L | [18][19] |

Clinical Efficacy Summary

The efficacy of Tirofiban has been demonstrated in several large-scale clinical trials, primarily in patients with ACS.

| Trial Name | Patient Population | Comparator | Key Finding(s) | Reference(s) |

| RESTORE | Patients undergoing PTCA for ACS | Placebo | 38% reduction in the composite endpoint (death, MI, urgent intervention) at 48 hours. | [3] |

| PRISM | Patients with unstable angina/NSTEMI | Heparin | 36% reduction in odds of recurrent ischemia, MI, or death at 48 hours. | [3] |

| PRISM-PLUS | Patients with unstable angina/NSTEMI | Heparin alone | Significant reduction in the composite endpoint of death, MI, or refractory ischemia at 7 and 30 days when added to heparin.[20] At 6 months, a 19% reduction in death, MI, refractory ischemia, and readmissions.[21] | [3][20][21] |

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function and the inhibitory effect of agents like Tirofiban.[22][23] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[24][25]

Objective: To quantify the inhibitory effect of Tirofiban on agonist-induced platelet aggregation.

Materials:

-

Whole blood collected in 3.2% sodium citrate (B86180) tubes.

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid).

-

Light transmission aggregometer.

-

Centrifuge.

-

Pipettes and cuvettes.

-

Tirofiban hydrochloride solution of known concentration.

-

Saline (0.9% NaCl).

Methodology:

-

Sample Preparation:

-

Collect whole blood via venipuncture with minimal stasis into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[24][26]

-

Allow blood to rest at room temperature for at least 15-30 minutes.[23]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging whole blood at 150-200 x g for 10-15 minutes at room temperature.[24] Carefully transfer the supernatant (PRP) to a new tube.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., >1500 x g) for 15-20 minutes.[26] The PPP will be used to set the 100% transmission baseline.

-

-

Instrument Calibration:

-

Set the aggregometer temperature to 37°C.[24]

-

Place a cuvette with PPP into the aggregometer to set the 100% light transmission reference.

-

Place a cuvette with PRP to set the 0% light transmission reference.

-

-

Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a test cuvette with a magnetic stir bar.[26]

-

Add a small volume (e.g., 50 µL) of Tirofiban solution (at various concentrations) or saline (for control) and incubate for a specified period.

-

Place the cuvette in the aggregometer and allow the baseline to stabilize.

-

Add a specific agonist (e.g., ADP at a final concentration of 5-10 µM) to induce aggregation.

-

Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is recorded.

-

-

Data Analysis:

-

Compare the maximum aggregation percentage in the presence of Tirofiban to the control (saline).

-

Calculate the percent inhibition for each Tirofiban concentration.

-

Plot percent inhibition versus Tirofiban concentration to determine the IC₅₀ value.

-

Experimental Workflow for LTA

The following diagram outlines the workflow for assessing Tirofiban's efficacy using LTA.

Therapeutic Rationale and Application

The logical application of Tirofiban stems from its ability to potently inhibit the final, crucial step of platelet aggregation, which is central to the pathophysiology of thrombotic events in ACS.

Conclusion

Tirofiban hydrochloride is a well-characterized GP IIb/IIIa antagonist with a rapid, potent, and reversible antiplatelet effect. Its mechanism of action, targeting the final common pathway of platelet aggregation, provides a strong therapeutic rationale for its use in high-risk patients with acute coronary syndromes. The quantitative data from pharmacokinetic, pharmacodynamic, and clinical studies confirm its profile as a reliable and effective antithrombotic agent. The experimental protocols outlined herein, particularly Light Transmission Aggregometry, remain fundamental for the continued study and evaluation of Tirofiban and other agents in this class. This guide serves as a foundational resource for professionals engaged in cardiovascular research and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]

- 3. Tirofiban: an investigational platelet glycoprotein IIb/IIIa receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. GSRS [precision.fda.gov]

- 8. Tirofiban hydrochloride anhydrous | C22H37ClN2O5S | CID 64781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aggrastathdb.com [aggrastathdb.com]

- 10. [The glycoprotein IIb/IIIa complex of the platelets. An activation-dependent integrin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coagulation - Wikipedia [en.wikipedia.org]

- 13. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 14. litfl.com [litfl.com]

- 15. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mims.com [mims.com]

- 17. researchgate.net [researchgate.net]

- 18. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tirofiban therapy for patients with acute coronary syndromes and prior coronary artery bypass grafting in the PRISM-PLUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. | BioWorld [bioworld.com]

- 22. mdpi.com [mdpi.com]

- 23. de-vhl.nl [de-vhl.nl]

- 24. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 25. journals.viamedica.pl [journals.viamedica.pl]

- 26. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of Tirofiban Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Tirofiban hydrochloride, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this antiplatelet agent in relevant animal models, which forms the basis for its clinical development and application.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of Tirofiban has been characterized in several preclinical species, primarily in rats and dogs. Following intravenous administration, Tirofiban exhibits a short plasma half-life and is rapidly cleared from the systemic circulation. The metabolism of Tirofiban is limited, with the parent drug being the major circulating entity.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Tirofiban hydrochloride observed in preclinical studies. These data have been compiled from various sources to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Tirofiban in Rats (Intravenous Administration)

| Parameter | Value | Units | Study Conditions |

| Dose | 1 | mg/kg | Single IV bolus |

| Half-life (t½) | Short | hours | - |

| Primary Excretion Route | Biliary | - | 73% of radioactivity recovered in bile |

| Urinary Excretion | Minor | - | 23% of radioactivity recovered in urine |

Table 2: Pharmacokinetic Parameters of Tirofiban in Dogs (Intravenous Administration)

| Parameter | Value | Units | Study Conditions |

| Dose | 1 | mg/kg | Single IV bolus |

| Half-life (t½) | Short | hours | - |

| Primary Excretion Route | Fecal | - | Majority of radioactivity recovered in feces as unchanged drug |

Note: Specific quantitative values for Cmax, Tmax, AUC, Clearance, and Volume of Distribution in preclinical models are not consistently reported across publicly available literature. The provided data is based on qualitative descriptions and excretion balance studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are generalized protocols based on the available literature for key experiments.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: Tirofiban hydrochloride, often radiolabeled (e.g., with 14C or 3H), is administered as a single intravenous bolus via the tail vein. A typical dose is 1 mg/kg.[1]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vessel (e.g., jugular vein).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of Tirofiban and its metabolites are determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[2]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism using Rat Liver Microsomes

-

Microsome Preparation: Liver microsomes are prepared from male Sprague-Dawley rats.

-

Incubation: Radiolabeled Tirofiban is incubated with the rat liver microsomes in the presence of an NADPH-generating system.

-

Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify and characterize any metabolites formed. In the case of Tirofiban, metabolism is limited but can result in O-dealkylation and the formation of a 2-piperidone (B129406) analog.[1]

-

Enzyme Kinetics: Further studies can be conducted to determine the specific cytochrome P450 (CYP) enzymes involved, which has been identified as CYP3A2 for Tirofiban in male rats.[1]

Visualizations: Workflows and Pathways

To further elucidate the experimental processes and metabolic fate of Tirofiban, the following diagrams are provided.

Conclusion

The preclinical pharmacokinetic studies of Tirofiban hydrochloride in animal models such as rats and dogs reveal a profile characterized by rapid clearance, a short half-life, and limited metabolism. The primary routes of elimination are well-defined, with biliary excretion being dominant in rats and fecal excretion in dogs. This information has been instrumental in guiding the design of clinical trials and establishing safe and effective dosing regimens in humans. Further research focusing on generating a complete and directly comparable set of quantitative pharmacokinetic parameters across different preclinical species would be beneficial for refining allometric scaling and improving the prediction of human pharmacokinetics.

References

Reversibility of Tirofiban Hydrochloride Platelet Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirofiban hydrochloride is a potent, selective, and reversible non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on platelets.[1][2][3] This receptor plays a pivotal role in the final common pathway of platelet aggregation. By competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor, Tirofiban effectively prevents thrombus formation.[1][2][4] A key clinical feature of Tirofiban is the rapid reversibility of its antiplatelet effect upon discontinuation, which is crucial for managing bleeding risks. This guide provides an in-depth technical overview of the reversibility of Tirofiban's platelet inhibition, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to assess its effects.

Mechanism of Action and Reversibility

Tirofiban, a synthetic tyrosine derivative, mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to reversibly bind to the GP IIb/IIIa receptor.[2] This binding prevents fibrinogen and von Willebrand factor from cross-linking platelets, thereby inhibiting platelet aggregation.[4] Unlike irreversible inhibitors, the binding of Tirofiban to the GP IIb/IIIa receptor is transient. This reversible nature is attributed to its chemical structure and non-covalent interaction with the receptor.

The reversibility of Tirofiban's effect is primarily governed by its pharmacokinetic profile, particularly its short plasma half-life of approximately 2 hours.[5][6] Following cessation of the infusion, Tirofiban is rapidly cleared from the plasma, predominantly through renal excretion.[7] This rapid clearance leads to a decrease in the concentration of Tirofiban available to bind to platelet GP IIb/IIIa receptors. As the drug concentration falls, Tirofiban dissociates from the receptors, allowing fibrinogen to bind and platelet function to be restored.

Signaling Pathway of Tirofiban Action and Reversal

References

- 1. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 2. Platelet Reactivity Units (P2Y12) [healthcare.uiowa.edu]

- 3. assets.radcliffecardiology.com [assets.radcliffecardiology.com]

- 4. helena.com [helena.com]

- 5. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. bchcicu.org [bchcicu.org]

Tirofiban Hydrochloride: A Deep Dive into its Role in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban (B1683177) hydrochloride, marketed under the brand name Aggrastat®, is a potent, non-peptide, small-molecule antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] It is a highly specific and reversible antiplatelet agent used clinically to prevent thrombotic events in patients with acute coronary syndromes (ACS), including unstable angina and non-ST-elevation myocardial infarction, particularly those undergoing percutaneous coronary intervention (PCI).[1][3][4] This technical guide provides an in-depth analysis of tirofiban's mechanism of action within the coagulation cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

The coagulation cascade is a complex process involving both cellular (platelets) and protein (clotting factors) components that culminates in the formation of a stable fibrin (B1330869) clot. While traditional anticoagulants like heparin target enzymatic clotting factors, tirofiban's action is precisely focused on the pivotal role of platelets.

Under normal physiological conditions, vascular injury exposes subendothelial collagen, initiating platelet adhesion, activation, and aggregation. Upon activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, platelets undergo a conformational change.[3][5] This change activates the GP IIb/IIIa receptors (also known as integrin αIIbβ3) on the platelet surface, increasing their affinity for ligands.[2][3] These activated receptors bind to fibrinogen and von Willebrand factor (vWF), which act as bridges, cross-linking adjacent platelets.[3][4] This cross-linking is the final, indispensable step in the formation of a platelet plug, which is the primary scaffold for a thrombus.

Tirofiban hydrochloride functions as a competitive and reversible antagonist at the GP IIb/IIIa receptor.[1][6] By binding to this receptor, it physically obstructs the binding of fibrinogen and vWF, thereby directly inhibiting platelet aggregation, regardless of the initial activating stimulus.[4][7][8] This blockade of the final common pathway makes tirofiban a powerful inhibitor of thrombus formation.[3][9] Its effects are dose-dependent, and due to its reversible binding and short half-life of approximately 2 hours, platelet function returns to near baseline within 4 to 8 hours after cessation of infusion.[6][10]

Quantitative Data

The efficacy and pharmacological profile of tirofiban have been quantified in numerous preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Tirofiban Hydrochloride

| Parameter | Value | Source(s) |

| Half-life | ~1.5 - 2 hours | [4][6][8][10] |

| Plasma Protein Binding | ~65% | [4][11] |

| Volume of Distribution | 22 - 42 L | [4][11] |

| Clearance | Primarily renal | [1][4][6] |

| Excretion | ~65% in urine, ~25% in feces (largely as unchanged drug) | [1][4][10] |

Table 2: Pharmacodynamic Properties of Tirofiban Hydrochloride

| Parameter | Agonist | Value | Source(s) |

| IC50 (in vitro, porcine platelets) | ADP | ~70 ng/mL | [12] |

| Collagen | ~200 ng/mL | [12] | |

| Thrombin | ~1,500 - 5,000 ng/mL | [12] | |

| EC50 (Binding to platelet GpIIb/IIIa) | - | ~24 nmol/L | [13] |

| Platelet Aggregation Inhibition (in vivo) | ADP (5 µmol/L) | >90% within 10 minutes of high-dose bolus | [5][6] |

| Return to Baseline Platelet Function | - | 4 - 8 hours post-infusion | [6][10] |

Signaling Pathways and Mechanism Visualization

The following diagrams illustrate the key pathways involved in coagulation and tirofiban's specific point of intervention.

Caption: Overview of the coagulation cascade and platelet activation pathway.

Caption: Tirofiban's competitive inhibition at the GP IIb/IIIa receptor.

Experimental Protocols

The characterization of tirofiban's effects on hemostasis involves several key in vitro and ex vivo methodologies.

A. Platelet Aggregation Assays (Light Transmission Aggregometry)

This is the gold standard for assessing platelet function.

-

Objective: To measure the extent of platelet aggregation in response to various agonists.

-

Methodology:

-

Sample Preparation: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed, while platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation.

-

Assay: The PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.

-

Agonist Addition: A known concentration of a platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.[5]

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time and compared to the PPP baseline to quantify the percentage of aggregation.

-

Inhibition Measurement: To test tirofiban, the drug is incubated with the PRP for a specified time before the agonist is added. The resulting aggregation is compared to a control sample without the drug to calculate the percent inhibition.[5]

-

B. Thrombin Generation Assay

-

Objective: To measure the dynamics of thrombin formation in plasma, which can be influenced by platelet activation.

-

Methodology:

-

Sample: Platelet-rich plasma is used.

-

Procedure: The assay is performed using a fluorescent plate reader system. A reagent containing a thrombin-specific fluorogenic substrate and a trigger (e.g., low concentration of tissue factor and ADP) is added to the plasma.[14]

-

Measurement: As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal. The rate and peak of fluorescence are measured over time, providing a quantitative assessment of thrombin generation. Tirofiban's effect is determined by its ability to delay the onset and reduce the peak of thrombin generation.[14]

-

C. Thromboelastography and Clot Formation Analysis

-

Objective: To assess the global viscoelastic properties of a clot in whole blood, reflecting the interaction between platelets and the coagulation cascade.

-

Methodology (Sonoclot Analyzer):

-

Sample: Whole blood, often heparinized to isolate the effects of platelet inhibitors when studied in conjunction with heparin.[14]

-

Procedure: A small sample of blood is placed in a cuvette with a vertically vibrating probe. As the clot forms, it dampens the probe's vibration.

-

Measurement: The instrument records the changes in vibration, producing a "signature" that provides data on the kinetics of clot formation, including the Activated Clotting Time (ACT), clot rate, and platelet function.[14] Studies show tirofiban can prolong the ACT in heparinized blood, indicating a delay in clot formation.[14]

-

D. Total Thrombus-formation Analysis System (T-TAS)

-

Objective: To quantitatively analyze thrombus formation under blood flow conditions that mimic the in vivo environment.

-

Methodology:

-

System: An automated microchip flow chamber system.[6]

-

Procedure: Whole blood, collected in an anticoagulant like BAPA (benzylsulfonyl-D-Arg-Pro-4-amidinobenzylamide), is perfused through a microchip coated with collagen and tissue factor to simulate a damaged vessel wall.[6]

-

Analysis: A camera records the process of platelet adhesion and aggregation (thrombus formation) inside the chip. The system analyzes the area under the flow-pressure curve to quantify the thrombus-formation ability.[6] This method can effectively demonstrate the reduction in both platelet-rich and fibrin-rich thrombus formation after the administration of tirofiban.[6]

-

Caption: Experimental workflow for assessing tirofiban's antiplatelet effects.

Conclusion

Tirofiban hydrochloride's role in the coagulation cascade is highly specific and targeted. It does not directly inhibit the enzymatic reactions of the clotting factor cascade but instead acts as a powerful antagonist to the platelet GP IIb/IIIa receptor. By blocking this receptor, it prevents the final common step of platelet aggregation, a critical process in the formation of an arterial thrombus. Its reversible nature and rapid onset and offset of action provide a controllable antiplatelet effect, which is highly advantageous in the dynamic clinical setting of acute coronary syndromes. The experimental protocols detailed herein provide the foundation for the quantitative assessment of its potent and specific mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]

- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. aggrastathdb.com [aggrastathdb.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Tirofiban Hydrochloride on Platelet Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Tirofiban (B1683177) hydrochloride, a non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor. Tirofiban is a potent antiplatelet agent used to prevent thrombotic events. This document details its mechanism of action, summarizes quantitative data on its effects on platelet function, provides detailed experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

Tirofiban hydrochloride selectively and reversibly binds to the platelet GP IIb/IIIa receptor.[1] This receptor is crucial for platelet aggregation, as it is the final common pathway for platelets to bind to fibrinogen and von Willebrand factor, leading to the formation of a platelet thrombus.[2] By blocking this receptor, Tirofiban effectively inhibits platelet aggregation induced by various agonists.[2][3][4] The inhibition is dose-dependent and reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.[5][6]

Quantitative Data on In Vitro Platelet Inhibition

The inhibitory effects of Tirofiban have been quantified in numerous in vitro studies using various agonists to induce platelet aggregation. The following tables summarize these findings.

Table 1: IC50 Values of Tirofiban for Agonist-Induced Platelet Aggregation

| Agonist | Species | IC50 | Reference |

| ADP | Porcine | ~70 ng/mL | [7] |

| Collagen | Porcine | ~200 ng/mL | [7] |

| Thrombin | Porcine | ~5,000 ng/mL | [7] |

| ADP | Human | ~37 nmol/L | [8] |

Table 2: EC50 and Other Quantitative Measures of Tirofiban Activity

| Parameter | Assay | Value | Reference |

| EC50 (Binding to GpIIb/IIIa) | Biophysical Assay | ~24 nmol/L | [8] |

| IC50 (Platelet Adhesion to Fibrin) | Biophysical Assay | ~580 nmol/L | [8] |

| Platelet Aggregation Inhibition (PRISM-PLUS regimen) | Ex vivo Aggregometry | >90% | [6] |

| Platelet Aggregation Inhibition (Recommended regimen) | Ex vivo Aggregometry | >90% within 10 minutes | [6] |

| ADP-induced Aggregation Inhibition (25 ng/mL Tirofiban) | Light Transmission Aggregometry | Significant decrease | [9] |

| Collagen-induced Aggregation Inhibition (100 ng/mL Tirofiban) | Light Transmission Aggregometry | Complete inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key in vitro assays used to evaluate the effects of Tirofiban.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation.[10] It measures the change in light transmission through a platelet suspension as platelets aggregate.[10][11]

Protocol:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.[11]

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.[10]

-

Incubation with Tirofiban:

-

Initiation of Aggregation:

-

Place the PRP sample in the aggregometer and establish a baseline reading.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.[12]

-

-

Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes).[10] The maximum aggregation is determined from the aggregation curve.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the analysis of individual platelet activation states by measuring the expression of surface markers like P-selectin (CD62P) and the activated form of the GP IIb/IIIa receptor.[13][14]

Protocol:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant.

-

Incubation with Tirofiban and Agonist:

-

Antibody Staining:

-

Add fluorescently labeled monoclonal antibodies specific for platelet markers (e.g., anti-CD41 for platelet identification, anti-P-selectin for activation, and antibodies that detect the activated conformation of GP IIb/IIIa).

-

Incubate in the dark for a specified time (e.g., 25 minutes).[15]

-

-

Fixation: Fix the samples with a solution like 1% paraformaldehyde.[15]

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer.

-

Gate on the platelet population based on forward and side scatter or a platelet-specific marker like CD41.

-

Quantify the percentage of platelets expressing the activation marker and the mean fluorescence intensity.[17]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro evaluation of Tirofiban.

Caption: Tirofiban's mechanism of action in blocking platelet aggregation.

Caption: Experimental workflow for Light Transmission Aggregometry.

Caption: Experimental workflow for Flow Cytometry analysis.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aggrastathdb.com [aggrastathdb.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Tirofiban potentiates agonist-induced platelet activation and degranulation, despite effectively inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

- 14. State of the Art in Platelet Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of platelet function by abciximab or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification by flow cytometry of the efficacy of and interindividual variation of platelet inhibition induced by treatment with tirofiban and abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Tirofiban hydrochloride's binding affinity to integrin receptors

An In-Depth Technical Guide to the Binding Affinity of Tirofiban (B1683177) Hydrochloride to Integrin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban hydrochloride, marketed as Aggrastat®, is a synthetic, non-peptide antagonist of the platelet integrin receptor glycoprotein (B1211001) (GP) IIb/IIIa[1][2][3]. This receptor, also known as integrin αIIbβ3, is the most abundant integrin on the platelet surface and plays a pivotal role in the final common pathway of platelet aggregation[4][5]. By binding to ligands such as fibrinogen and von Willebrand factor, αIIbβ3 mediates the cross-linking of platelets, a critical step in thrombus formation[4][6]. Tirofiban was designed to mimic the Arginine-Glycine-Aspartic acid (RGD) sequence found in these natural ligands, allowing it to competitively inhibit their binding and exert potent antiplatelet effects[1][3][4]. This technical guide provides a comprehensive overview of the binding affinity of tirofiban to integrin receptors, detailing its mechanism of action, binding kinetics, receptor selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

Tirofiban functions as a reversible, competitive antagonist at the RGD-binding site of the αIIbβ3 integrin[1][5]. The design of tirofiban was derived from echistatin, a disintegrin found in snake venom, and optimized to replicate the spatial arrangement of the charged arginine and aspartic acid residues in fibrinogen[1][3].

Upon platelet activation by agonists like ADP or thrombin, the αIIbβ3 integrin undergoes a conformational change from a low-affinity "bent" state to a high-affinity "open" state, capable of binding fibrinogen[4][7]. Tirofiban recognizes and binds to this ligand-binding pocket in both stimulated and non-stimulated platelets, physically blocking the access of fibrinogen and other ligands, thereby preventing platelet aggregation[1].

Quantitative Binding Affinity Data

The binding affinity of tirofiban for integrin receptors has been quantified using various in vitro assays. The key parameters—dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50)—are summarized below. These values highlight the high affinity of tirofiban for its primary target, integrin αIIbβ3.

| Parameter | Receptor/Assay | Value (nM) | Reference |

| Kd | Integrin αIIbβ3 | 15 | [1] |

| ADP-activated platelet αIIbβ3 | 1.44 | [8] | |

| IC50 | ADP-induced platelet aggregation | 6.0 ± 0.58 | [8] |

| Platelet aggregation | 9 | [9] | |

| ADP-induced platelet aggregation | 1.41 ± 0.23 | [10] | |

| Platelet aggregation | ~37 | [11] | |

| Integrin αIIbβ3 | 10.0 | [12] | |

| Preactivated αIIbβ3-K562 cells | 1.98 ± 0.19 | [10] | |

| Inactive αIIbβ3 | 51.3 ± 19.2 | ||

| Active αIIbβ3 | 16.9 ± 2.4 | ||

| Integrin αvβ3 | >1000 | [13] | |

| EC50 | Platelet GpIIb/IIIa | ~24 | [11] |

Integrin Selectivity Profile

Tirofiban exhibits a high degree of selectivity for the αIIbβ3 integrin. While other RGD-binding integrins exist, such as αvβ3, tirofiban's affinity for these subtypes is significantly lower. For instance, its IC50 for αvβ3 is reported to be greater than 1000 nM, indicating minimal interaction at therapeutic concentrations[13]. Studies have shown that unlike eptifibatide, tirofiban does not significantly inhibit αvβ3-mediated binding of smooth muscle or endothelial cells[14]. However, some research suggests tirofiban may positively regulate β1 and β3 integrins in human umbilical vein endothelial cells (HUVECs), potentially promoting endothelial cell growth[15]. More recent studies have also explored its role as a modulator of β1 integrin in adipocytes[16][17]. Despite these findings, its primary pharmacological effect remains the specific antagonism of αIIbβ3 on platelets.

Conformational Changes and Signaling

The binding of RGD-mimetic antagonists like tirofiban to αIIbβ3 is known to induce conformational changes in the receptor, a phenomenon that exposes Ligand-Induced Binding Sites (LIBS)[6][8]. This alteration can lead to a paradoxical "outside-in" signaling cascade, even in the absence of natural ligand binding[1][18][19]. While tirofiban effectively blocks the "inside-out" signaling that leads to platelet aggregation, the induced conformational changes have been associated with adverse effects such as thrombocytopenia[6]. The binding of tirofiban stabilizes the receptor in a high-affinity, open conformation, which can be detected by specific antibodies[7][8].

Caption: Tirofiban competitively blocks fibrinogen binding to activated αIIbβ3 integrin.

Experimental Protocols

The binding affinity and functional effects of tirofiban are determined using a variety of established experimental protocols. Below are detailed methodologies for key assays.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.

Principle: Purified integrin receptors or cells expressing the receptor are incubated with a constant concentration of a radiolabeled ligand (e.g., ³H-labeled tirofiban or a labeled RGD peptide) and varying concentrations of the unlabeled test compound (tirofiban). The amount of bound radioligand is measured, and the concentration of the test compound that displaces 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Methodology:

-

Receptor Preparation: Use purified αvβ3 integrin or whole cells expressing the receptor (e.g., K562 or CHO cells)[20].

-

Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and a range of concentrations of unlabeled tirofiban in a suitable binding buffer.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the tirofiban concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General workflow for determining binding affinity via a radioligand assay.

Platelet Aggregation Assay

This functional assay measures the ability of tirofiban to inhibit platelet aggregation induced by various agonists.

Principle: Light transmission aggregometry is used to measure the change in optical density of a platelet suspension as platelets aggregate. In a suspension of platelets, light transmission is low. Upon addition of an agonist, platelets aggregate, forming larger clumps and allowing more light to pass through the sample. An inhibitor like tirofiban will prevent this change in light transmission in a dose-dependent manner.

Methodology:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Pre-incubation: Pre-incubate the PRP with varying concentrations of tirofiban or a vehicle control for a specified time (e.g., 5 minutes at 37°C)[8].

-

Induction of Aggregation: Place the sample in an aggregometer cuvette with a stir bar. Add a platelet agonist, such as ADP (e.g., 20 μM), to induce aggregation[8][10].

-

Measurement: Record the change in light transmission over time until the aggregation response reaches a plateau.

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of tirofiban. The IC50 value is calculated by plotting the percentage inhibition of aggregation against the log concentration of tirofiban.

Caption: A typical workflow for assessing functional inhibition of platelet aggregation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.[21][22]

Principle: A solution of the ligand (tirofiban) is titrated into a sample cell containing the macromolecule (purified integrin αIIbβ3). The heat change upon each injection is measured by a sensitive calorimeter. The resulting data provide the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction[21][23].

Methodology:

-

Sample Preparation: Prepare highly purified and concentrated solutions of both the integrin receptor and tirofiban in the same dialysis buffer to minimize heats of dilution.

-

Instrument Setup: Load the integrin solution into the sample cell and the tirofiban solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of small, sequential injections of tirofiban into the sample cell while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a series of heat-burst peaks.

-

Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Conclusion

Tirofiban hydrochloride is a high-affinity, selective antagonist of the integrin αIIbβ3 receptor. Its mechanism of action is based on the competitive inhibition of fibrinogen binding, which effectively blocks the final common pathway of platelet aggregation[5]. Quantitative binding assays consistently demonstrate its potency in the low nanomolar range for αIIbβ3, with high selectivity over other integrin subtypes[1][8][13]. While its binding induces conformational changes in the receptor that can lead to outside-in signaling, its clinical efficacy in managing acute coronary syndromes is well-established[5][6]. The experimental protocols outlined in this guide, including binding assays, functional aggregation studies, and thermodynamic characterization, are crucial for the continued development and evaluation of this and future generations of integrin antagonists.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tirofiban - Wikipedia [en.wikipedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Tirofiban: an investigational platelet glycoprotein IIb/IIIa receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Integrin and Integrin Signaling in Treating Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platelet integrin αIIbβ3 plays a key role in a venous thrombogenesis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Integrin alpha-IIb/beta-3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. tirofiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Eptifibatide and 7E3, but not tirofiban, inhibit alpha(v)beta(3) integrin-mediated binding of smooth muscle cells to thrombospondin and prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tirofiban Positively Regulates β1 Integrin and Favours Endothelial Cell Growth on Polylactic Acid Biopolymer Vascular Scaffold (BVS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The integrin beta1 modulator Tirofiban prevents adipogenesis and obesity by the overexpression of integrin-linked kinase: a pre-clinical approach in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The integrin beta1 modulator Tirofiban prevents adipogenesis and obesity by the overexpression of integrin-linked kinase: a pre-clinical approach in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Near-infrared -triggered release of tirofiban from nanocarriers for the inhibition of platelet integrin αIIbβ3 to decrease early-stage neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Near-infrared -triggered release of tirofiban from nanocarriers for the inhibition of platelet integrin αIIbβ3 to decrease early-stage neointima formation - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 20. Determining the True Selectivity Profile of αv Integrin Ligands Using Radioligand Binding: Applying an Old Solution to a New Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 22. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nuvisan.com [nuvisan.com]

Methodological & Application

Application Notes and Protocols for Tirofiban Hydrochloride in In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban (B1683177) hydrochloride is a potent, non-peptide, reversible antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, a key component in the final common pathway of platelet aggregation.[1][2] These application notes provide a comprehensive guide for the use of tirofiban hydrochloride in in vitro platelet aggregation assays, a critical tool for studying platelet function and evaluating the efficacy of antiplatelet agents.

Tirofiban inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor on the platelet surface, thereby preventing platelet cross-linking and aggregation.[1][3][4] Its rapid onset and short half-life of approximately two hours make it an ideal compound for in vitro studies where precise control over the timing of inhibition is required.[2][3] Following the discontinuation of its administration, platelet aggregation typically returns to near baseline levels within 4 to 8 hours.[2]

Mechanism of Action

Platelet aggregation is a multi-step process initiated by the activation of platelets by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate. Tirofiban hydrochloride competitively inhibits this binding of fibrinogen to the activated GP IIb/IIIa receptor, effectively blocking the final step of platelet aggregation.[1][5]

Quantitative Data Summary